2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Overview
Description
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine is a chemical compound with the molecular formula C13H15BrN2 . It is also known as Br-CPI and is a key intermediate in the synthesis of many bioactive compounds.
Molecular Structure Analysis
The molecular structure of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine consists of a cyclohepta[b]indole backbone with a bromine atom attached at the 2-position and an amine group at the 6-position . The average mass of the molecule is 264.161 Da and the monoisotopic mass is 263.030945 Da .Scientific Research Applications
Antagonist Synthesis
The compound has been utilized in the preparation of potent 5-HT6 antagonists, which are significant due to their potential neuropharmacological applications. An efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold has been reported, with the synthesis involving a multi-step process including chiral resolution and stereochemistry determination through X-ray crystallography. The resulting compound has shown promise in advanced biological testing (Isherwood et al., 2012).
Synthetic Methodology
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine serves as a precursor in the synthesis of various indole derivatives. It's involved in reactions such as Fischer indole synthesis, which is a fundamental method in the synthesis of indole structures. These synthetic pathways often lead to compounds with potential pharmaceutical applications (Falke et al., 2011).
Chemical Modifications for Therapeutic Applications
Derivatives of the compound have been used as initial substances for chemical modifications, aiming to obtain functional derivatives with high therapeutic activity. Such derivatives have been explored for their potential as antihypoxic and actoprotective agents (Lopatik et al., 2019).
Catalysis in Organic Chemistry
The compound is also a substrate in complex catalytic reactions under specific conditions. It exhibits novel reactivity under palladium catalysis, leading to the formation of enamines and indoles. These reactions involve intricate processes such as Buchwald-Hartwig coupling and provide reliable access to a variety of substrates (Masters et al., 2011).
properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(15)13(9)16-12/h5-7,11,16H,1-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUZGRZKTZRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)N)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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